molecular formula C19H24N4O2S B2577366 5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone CAS No. 477762-16-6

5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone

Cat. No.: B2577366
CAS No.: 477762-16-6
M. Wt: 372.49
InChI Key: JYDKYNHSPCDZIP-UHFFFAOYSA-N
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Description

5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone is a synthetic organic compound characterized by its complex molecular structure It features both heterocyclic and hydroxy functional groups, which lend themselves to a variety of chemical interactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone typically involves multi-step organic reactions. One common approach is as follows:

  • Step 1: Pyrrole Formation

    • Reactants: 2,5-dimethylpyrrole

    • Reaction Conditions: Acidic or basic catalysts at elevated temperatures

    • Reaction Type: Electrophilic aromatic substitution

  • Step 2: Thiophene Integration

    • Reactants: 2-thiophene carboxaldehyde

    • Reaction Conditions: Reflux with pyrrole under an inert atmosphere

    • Reaction Type: Aldol condensation

  • Step 3: Pyrazole Formation

    • Reactants: Hydrazine derivatives

    • Reaction Conditions: Heating under reflux with ethanol as a solvent

    • Reaction Type: Cyclization reaction

  • Step 4: Amination and Hydroxylation

    • Reactants: Various amine groups and appropriate hydroxylating agents

    • Reaction Conditions: Room temperature to slightly elevated temperatures

    • Reaction Type: Nucleophilic substitution and oxidative hydroxylation

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthetic routes with adjustments to ensure efficiency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using more robust catalysts, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like KMnO4 or CrO3.

  • Reduction: Formation of alcohols and amines using reducing agents such as LiAlH4 or NaBH4.

  • Substitution: Reactions involving halogenation, alkylation, and acylation using reagents like Cl2, CH3I, and acetyl chloride respectively.

Common Reagents and Conditions

  • Oxidation: KMnO4, CrO3 under acidic or basic conditions

  • Reduction: LiAlH4, NaBH4 in anhydrous conditions

  • Substitution: Halogenating agents (e.g., Cl2), alkylating agents (e.g., CH3I), acylating agents (e.g., acetyl chloride)

Major Products Formed

  • Oxidation Products: Ketones and aldehydes

  • Reduction Products: Alcohols and primary or secondary amines

  • Substitution Products: Halogenated, alkylated, or acylated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an intermediate for synthesizing more complex molecules and functional materials.

Biology

In biological research, it is used to study biochemical pathways and as a probe for understanding the interactions with various biomolecules.

Medicine

In medicine, potential applications include its use as a pharmacophore in drug design and development. Its unique structural features make it a candidate for therapeutic agents targeting specific diseases.

Industry

In industrial applications, it may be used in the development of specialty chemicals, coatings, and as a catalyst or catalyst precursor.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, altering their function or activity. Its heterocyclic components and functional groups facilitate binding to these targets, impacting biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-5-amine

  • 5-hydroxy-3-hexanone derivatives

Uniqueness

5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone stands out due to its unique combination of pyrrole, thiophene, and pyrazole rings. This structure provides a distinctive set of properties and reactivity patterns compared to its analogs, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5-[[5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-yl]amino]-5-hydroxyhexan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-5-14(24)11-19(4,25)20-17-10-15(21-22-17)18-16(8-9-26-18)23-12(2)6-7-13(23)3/h6-10,25H,5,11H2,1-4H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDKYNHSPCDZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(C)(NC1=NNC(=C1)C2=C(C=CS2)N3C(=CC=C3C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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